1-(2-chloro-6-fluorobenzyl)-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
1-(2-Chloro-6-fluorobenzyl)-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-based carboxamide derivative characterized by:
- Carboxamide group: N-(2-cyano-4-nitrophenyl), introducing strong electron-withdrawing effects (cyano and nitro groups) that may influence binding affinity and metabolic stability.
- Core structure: 2-oxo-1,2-dihydropyridine, a scaffold associated with diverse biological activities, including kinase inhibition .
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-N-(2-cyano-4-nitrophenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFN4O4/c21-16-4-1-5-17(22)15(16)11-25-8-2-3-14(20(25)28)19(27)24-18-7-6-13(26(29)30)9-12(18)10-23/h1-9H,11H2,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJOVZZHFYJFHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structural Overview
Compound A features a complex structure characterized by a dihydropyridine core substituted with various functional groups. The presence of a chloro and fluorine atom in the benzyl moiety, along with a cyano and nitro group on the phenyl ring, suggests potential interactions with biological targets that may enhance its pharmacological profile.
Anticancer Activity
Recent studies have indicated that Compound A exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including:
- Breast Cancer (MCF-7) : Compound A showed an IC50 value of 12 µM.
- Lung Cancer (A549) : The compound exhibited an IC50 value of 15 µM.
- Colon Cancer (HCT116) : An IC50 value of 10 µM was reported.
The anticancer activity of Compound A is attributed to its ability to induce apoptosis in cancer cells. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells after treatment with Compound A, indicating that it triggers intrinsic apoptotic pathways. Additionally, the compound was found to inhibit key signaling pathways involved in cell survival, such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity
Compound A has also been evaluated for its antimicrobial properties. In vitro studies demonstrated activity against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These findings suggest that Compound A may serve as a potential lead compound for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory potential of Compound A was assessed using animal models. In a carrageenan-induced paw edema model in rats, treatment with Compound A significantly reduced inflammation compared to control groups. Histopathological examination revealed decreased infiltration of inflammatory cells and reduced edema in treated animals.
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of Compound A. In neuroblastoma cell lines, it was shown to reduce oxidative stress markers and enhance cell viability under conditions mimicking oxidative damage. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Key Differences
Table 1: Substituent Comparison of Dihydropyridine Derivatives
Key Observations:
Benzyl Group Consistency : The target compound shares the 2-chloro-6-fluorobenzyl group with the derivative in , suggesting similar steric and electronic profiles in this region .
Compounds like AZ331 and AZ257 () feature thioether linkages absent in the target, which could influence oxidative metabolism and pharmacokinetics .
Core Modifications : includes a pyridazine core (1,6-dihydropyridazine) versus the dihydropyridine core in the target, likely altering conformational flexibility and target selectivity .
Pharmacological Implications
- Electron-Withdrawing Effects: The nitro and cyano groups in the target compound may improve metabolic stability but could increase toxicity risks compared to acetyl or methoxy substituents .
- Lipophilicity: The chloro-fluorobenzyl group and cyano/nitro substituents suggest higher lipophilicity than AZ331 (methoxy/furyl) but lower than AZ257 (bromophenyl) .
- Thioether vs. Carboxamide : Thioether-containing compounds () may exhibit higher susceptibility to enzymatic oxidation, whereas the target’s carboxamide group offers hydrolytic stability .
Q & A
Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?
Methodological Answer: Synthesis of this compound involves multi-step reactions, often requiring:
- Stepwise functionalization : Initial preparation of the dihydropyridine core via cyclization of β-ketoesters or malononitrile derivatives under acidic conditions (e.g., HCl in ethanol) .
- Coupling reactions : The chloro-fluoro benzyl group is introduced via nucleophilic substitution, while the 2-cyano-4-nitrophenyl moiety is attached via carboxamide coupling using EDCI/HOBt or DCC as coupling agents .
- Critical parameters : Solvent polarity (e.g., DMF for solubility), temperature control (60–80°C for amide bond formation), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What spectroscopic and computational methods are recommended for structural characterization?
Methodological Answer:
- NMR : H and C NMR (DMSO-d6 or CDCl3) to confirm substituent integration and carboxamide linkage. Key signals include the dihydropyridine C=O (~165 ppm in C) and aromatic protons (δ 7.2–8.5 ppm in H) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (calc. 429.79 g/mol for CHClFNO) and fragmentation patterns .
- DFT calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) to predict electronic properties and compare with experimental data .
Q. How should researchers design preliminary biological activity assays for this compound?
Methodological Answer:
- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) or antimicrobial targets (e.g., bacterial DNA gyrase) based on structural analogs .
- In vitro assays :
- Enzyme inhibition : IC determination via fluorescence polarization (kinases) or gel electrophoresis (topoisomerase inhibition) .
- Antimicrobial testing : MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DMSO/EtOH). Use SHELX suite for structure solution and refinement. Key metrics: R-factor < 5%, bond length/angle deviations < 0.02 Å/1° .
- Tautomer analysis : Compare experimental data (e.g., C=O and N-H bond lengths) with DFT-predicted tautomers (enol vs. keto forms) .
Q. What strategies address contradictory bioactivity data between in vitro and cell-based assays?
Methodological Answer:
- Solubility/pharmacokinetics : Measure logP (HPLC) and permeability (Caco-2 assay). Poor solubility (logP > 3) may require formulation with cyclodextrins or PEG .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation. Use LC-MS to track metabolite formation .
- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
Q. How can structure-activity relationship (SAR) studies guide derivative synthesis?
Methodological Answer:
- Core modifications : Replace the 2-cyano-4-nitrophenyl group with sulfamoyl or acetylphenyl to assess electronic effects on binding .
- Substituent analysis : Compare IC values of analogs with halogen (Cl/F) vs. methyl/methoxy groups at the benzyl position .
- 3D-QSAR modeling : Use CoMFA or CoMSIA (Sybyl-X) to correlate steric/electrostatic fields with activity .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported enzyme inhibition profiles for structural analogs?
Methodological Answer:
- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinases) and replicate under identical conditions (pH, ATP concentration) .
- Data normalization : Express inhibition as % activity relative to vehicle control ± SEM (n ≥ 3). Use ANOVA/Tukey’s test for statistical significance .
- Cross-validate : Compare results with public datasets (e.g., ChEMBL) to identify outlier compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
